Diallylnitrosamine

概要

説明

Diallylnitrosamine is a chemical compound with the molecular formula C6H10N2O. It belongs to the class of nitrosamines, which are known for their carcinogenic properties. This compound has been studied extensively for its effects on the respiratory system, particularly in animal models such as Syrian golden hamsters .

準備方法

Synthetic Routes and Reaction Conditions: Diallylnitrosamine can be synthesized from diallylamine through a nitrosation reaction. The process involves the reaction of diallylamine with sodium nitrite in the presence of acetic acid. The reaction is typically carried out in an aqueous medium at temperatures ranging from 0 to 20°C for about 15 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale nitrosation reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production process.

化学反応の分析

Types of Reactions: Diallylnitrosamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.

Major Products:

Oxidation: Produces oxides and other oxygenated derivatives.

Reduction: Yields amines and related compounds.

Substitution: Results in various substituted nitrosamines.

科学的研究の応用

Carcinogenicity Studies

DAN is primarily recognized for its role as a carcinogen. Research has established that it induces tumors in several animal models, notably in the lungs and liver. The compound's mechanism of action involves the formation of DNA adducts, leading to mutations that promote cancer development.

Case Study: Respiratory Carcinogenesis

A notable study demonstrated that DAN acts as a potent respiratory carcinogen in Syrian golden hamsters. The research found that exposure to DAN resulted in significant tumor formation, underscoring its potential as a model for studying lung cancer mechanisms .

| Study | Species | Tumor Site | Findings |

|---|---|---|---|

| Althoff et al. (1978) | Syrian golden hamsters | Lungs | Induced tumors with high incidence upon exposure to DAN |

Toxicological Assessments

DAN is widely used in toxicological research to evaluate the safety and risks associated with nitrosamines. It serves as a benchmark compound for assessing the acute oral toxicity of various nitrosamines through Quantitative Structure-Activity Relationship (QSAR) modeling.

QSAR Modeling Insights

A study utilized a dataset of 80 nitrosamines, including DAN, to develop QSAR models that predict acute oral toxicity based on molecular structure. The findings indicated that factors such as polarizability and ionization play critical roles in determining toxicity levels .

| Descriptor | Impact on Toxicity |

|---|---|

| Polarizability | Higher values correlated with increased toxicity |

| Ionization | Affects bioavailability and metabolic activation |

Metabolic Pathway Studies

Research on DAN has also focused on its metabolic pathways, particularly how it is bio-transformed in vivo. Understanding these pathways is crucial for elucidating the mechanisms behind its carcinogenic effects and potential therapeutic interventions.

Metabolism and Bioactivation

Studies have shown that DAN undergoes metabolic activation through cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules . This process is vital for understanding how exposure to DAN can lead to cellular damage and carcinogenesis.

Environmental Impact Studies

DAN's presence in environmental samples, particularly in tobacco smoke and polluted indoor environments, has been a subject of investigation. Studies have highlighted the need for monitoring nitrosamines like DAN due to their potential health risks.

Environmental Monitoring

Research conducted by WHO emphasized the analysis of volatile nitrosamines, including DAN, in tobacco smoke. This work aims to assess the exposure risks associated with smoking and environmental pollution .

作用機序

Diallylnitrosamine exerts its effects primarily through the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to mutations, cellular damage, and ultimately carcinogenesis. The compound targets the respiratory tract, where it induces tumors in the nasal cavity, larynx, and trachea .

類似化合物との比較

Diethylnitrosamine: Another nitrosamine with similar carcinogenic properties.

Dimethylnitrosamine: Known for its hepatotoxic effects.

N-Nitrosodimethylamine: A potent carcinogen found in various environmental sources.

Uniqueness: Diallylnitrosamine is unique in its selective induction of respiratory tract tumors, particularly in the nasal cavity and larynx. This specificity makes it a valuable compound for studying respiratory carcinogenesis and the mechanisms underlying nitrosamine-induced cancers .

生物活性

Diallylnitrosamine (DAN) is a potent carcinogenic compound belonging to the class of N-nitroso compounds (NOCs). Its biological activity has been extensively studied due to its relevance in cancer research, particularly in understanding the mechanisms of carcinogenesis and the metabolic pathways involved in its activation. This article synthesizes findings from various studies, highlighting the biological activity, mechanisms of action, and implications for human health.

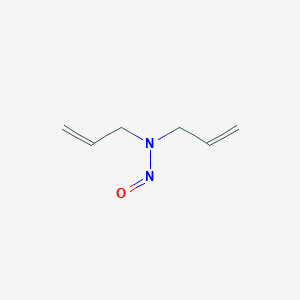

Chemical Structure and Properties

This compound is chemically defined as CHNO, with a structure characterized by two allyl groups attached to a nitrosamine moiety. Its molecular structure allows it to participate in electrophilic reactions, leading to interactions with cellular macromolecules, particularly DNA.

The biological activity of DAN primarily involves its metabolic activation into electrophilic species that can form DNA adducts. The key mechanisms include:

-

Metabolic Activation :

- The initial step involves cytochrome P450 enzymes that hydroxylate DAN, generating reactive intermediates capable of alkylating DNA and proteins .

- Studies have shown that this metabolic pathway is crucial for the compound's carcinogenicity, with specific enzymes playing a significant role in its bioactivation .

- Formation of DNA Adducts :

- Carcinogenicity :

Acute Toxicity

Quantitative structure-activity relationship (QSAR) studies have been employed to predict the acute toxicity of DAN and other N-nitroso compounds. The established models indicate that the toxicity correlates with structural features such as the presence of alkyl groups and the ability to form reactive intermediates .

| Compound | LD50 (mg/kg) | Mechanism of Action |

|---|---|---|

| This compound | 30 | Alkylation of DNA and proteins |

| Dimethylnitrosamine | 10 | Similar alkylation pathways |

Long-term Carcinogenic Studies

Long-term studies in rodents have demonstrated that exposure to DAN leads to a high incidence of tumors:

- In a study conducted by Lijinsky et al., rats exposed to DAN developed liver tumors after prolonged exposure .

- Another study indicated that dietary nitrite combined with amines could enhance the formation of nitrosamines like DAN, further implicating dietary habits in cancer risk .

Case Studies

- Sheep Poisoning Incident : A notable case reported in Norway involved sheep that were poisoned by consuming feed contaminated with nitrosamines, including DAN. This incident highlighted the environmental risks associated with nitrosamine exposure and its potential for causing widespread health issues in livestock .

- Human Epidemiological Studies : Epidemiological evidence suggests a correlation between dietary intake of nitrites and increased risk of certain cancers, reinforcing concerns about dietary sources of N-nitroso compounds like DAN .

特性

IUPAC Name |

N,N-bis(prop-2-enyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-5-8(7-9)6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYFJBRXMFVEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020395 | |

| Record name | Diallylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.1 [mmHg] | |

| Record name | Diallylnitrosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16338-97-9 | |

| Record name | N-Nitroso-N-2-propen-1-yl-2-propen-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16338-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diallylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallylnitrosamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ22XCT9RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。